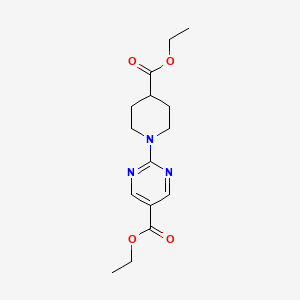

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate

Description

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate (CAS: 170017-73-9; synonyms: 1116339-73-1, DTXSID80705228) is a pyrimidine derivative featuring two ethoxycarbonyl groups: one at the 5-position of the pyrimidine ring and another at the 4-position of the piperidine moiety . Its molecular formula is C14H19N3O4, with a molecular weight of 293.32 g/mol. The compound is synthesized via nucleophilic substitution reactions, such as the displacement of a chloro group on the pyrimidine ring by a piperidine derivative in the presence of a base like triethylamine (Et3N) .

Properties

IUPAC Name |

ethyl 2-(4-ethoxycarbonylpiperidin-1-yl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-3-21-13(19)11-5-7-18(8-6-11)15-16-9-12(10-17-15)14(20)22-4-2/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQLDIISCGTJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705228 | |

| Record name | Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116339-73-1 | |

| Record name | Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate can be synthesized through multiple methods. One common synthetic route involves the reaction of 2-chloro-4-ethoxypiperidine with 3-amino benzoic acid ethyl ester under basic conditions . The reaction typically proceeds as follows:

Reactants: 2-chloro-4-ethoxypiperidine and 3-amino benzoic acid ethyl ester.

Conditions: Basic conditions, often using a base such as sodium hydroxide.

Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of the desired product.

Chemical Reactions Analysis

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride.

Nucleophiles: Various nucleophiles depending on the desired substitution product.

Scientific Research Applications

Biological Activities

The compound has demonstrated a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal properties. Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate has been tested against various strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

- Anticancer Potential : Related compounds have been evaluated for their cytotoxic effects on cancer cell lines. For instance, derivatives similar to ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate have shown significant antitumor activity, with some exhibiting IC50 values in the low micromolar range against leukemia cell lines .

Applications in Drug Development

- Tankyrase Inhibition : The compound has been explored for its potential as a tankyrase inhibitor, which is relevant in cancer therapy. Tankyrases are involved in the regulation of cellular processes, and their inhibition can lead to apoptosis in cancer cells .

- Molecular Docking Studies : Computational studies have indicated that this compound can interact effectively with target proteins, suggesting its viability as a lead compound for further drug development. Molecular docking studies help predict how the compound binds to biological targets, which is crucial for designing effective drugs .

Case Studies and Research Findings

Several research studies have documented the synthesis and biological evaluation of ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate:

Mechanism of Action

The mechanism by which Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs differing in substituents on the piperidine or pyrimidine rings, focusing on structural, synthetic, and functional differences.

Substituent Variations on the Piperidine Ring

Ethyl 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (CAS: 1034617-86-1)

- Structure : Replaces the 4-ethoxycarbonyl group with a hydroxyl (-OH) group.

- Molecular Weight : 265.31 g/mol (C12H17N3O3).

- Synthesis : Similar nucleophilic substitution pathways but starting from 4-hydroxypiperidine derivatives.

Ethyl 2-(4-(Aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate (CAS: 603954-49-0)

- Structure: Features a 4-aminomethyl (-CH2NH2) group.

- Molecular Weight : 264.31 g/mol (C12H18N4O2).

Ethyl 4-Chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS: 34750-24-8)

Substituent Variations on the Pyrimidine Ring

Ethyl 2-(Methylsulfanyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 149771-12-0)

- Structure : Contains a methylsulfanyl (-SMe) group at position 2 and a trifluoromethyl (-CF3) group at position 4.

- Molecular Weight : 282.24 g/mol (C9H9F3N2O2S).

- Properties : The electron-withdrawing -CF3 group enhances metabolic stability but may reduce nucleophilicity .

Benzyl 2-(5-(Ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (Compound 10 in )

- Structure : Replaces the piperidine moiety with a pyridinyl group.

- Molecular Weight : 379.38 g/mol (C20H19N3O4).

- Synthesis : Synthesized via coupling reactions using benzyl 1,2,3-triazine-5-carboxylate and ethyl 6-carbamimidoylnicotinate hydrochloride. The aromatic pyridine ring may enhance π-π stacking interactions in biological systems .

Comparative Data Table

Biological Activity

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and an ethoxycarbonyl group, contributing to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. The compound can be synthesized from readily available starting materials through methods such as nucleophilic substitution and cyclization. Characterization techniques like NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized product .

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study synthesized a series of related compounds and tested them against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed that certain derivatives demonstrated potent antibacterial activity, suggesting that ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate may also possess similar effects .

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant antibacterial activity |

| Staphylococcus aureus | Significant antibacterial activity |

| Pseudomonas aeruginosa | Significant antibacterial activity |

The biological activity of this compound may be attributed to its ability to inhibit specific enzymatic pathways. For instance, compounds with similar structures have been shown to act as antagonists for P2Y receptors, which play a crucial role in various physiological processes including inflammation and platelet aggregation .

Therapeutic Potential

The therapeutic applications of ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate are being explored in various fields:

- Antimicrobial Therapy : Given its promising antimicrobial activity, this compound could be developed as a new class of antibiotics.

- Cancer Treatment : Similar pyrimidine derivatives have shown anti-tumor effects by inhibiting Class I PI3-kinase enzymes, which are involved in cancer cell proliferation . This suggests that ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)pyrimidine-5-carboxylate may also exhibit anti-cancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.